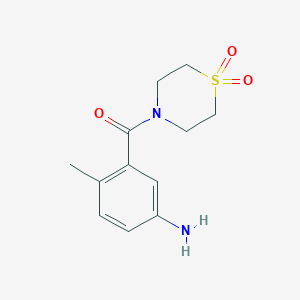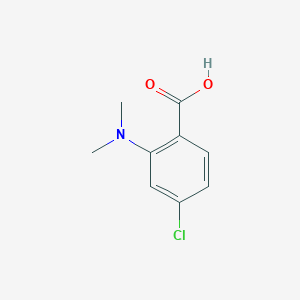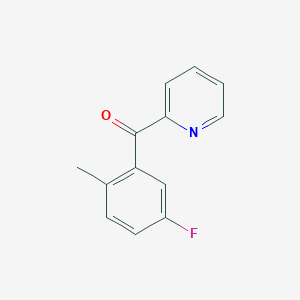
2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid
Descripción general
Descripción
2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a methoxyphenyl group at the 2-position and a carboxylic acid group at the 5-position. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Métodos De Preparación
The synthesis of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and ethyl cyanoacetate.
Condensation Reaction: The first step involves a condensation reaction between 3-methoxybenzaldehyde and ethyl cyanoacetate in the presence of a base such as sodium ethoxide to form 3-methoxyphenylacrylonitrile.
Cyclization: The next step is the cyclization of 3-methoxyphenylacrylonitrile with guanidine to form 2-(3-methoxyphenyl)pyrimidine.
Carboxylation: Finally, the carboxylation of 2-(3-methoxyphenyl)pyrimidine is achieved by treating it with carbon dioxide under high pressure and temperature to yield this compound.
Análisis De Reacciones Químicas
2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Aplicaciones Científicas De Investigación
2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antibacterial, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandins and cytokines, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid can be compared with other similar compounds such as:
2-Phenylpyrimidine-5-carboxylic acid: Lacks the methoxy group, which may result in different biological activities.
2-(4-Methoxyphenyl)pyrimidine-5-carboxylic acid: The position of the methoxy group can influence the compound’s reactivity and biological properties.
2-(3-Chlorophenyl)pyrimidine-5-carboxylic acid: The presence of a chlorine atom instead of a methoxy group can lead to different chemical and biological behaviors.
The uniqueness of this compound lies in its specific substitution pattern, which can significantly impact its chemical reactivity and potential pharmacological properties.
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-10-4-2-3-8(5-10)11-13-6-9(7-14-11)12(15)16/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFNADMWBQMROM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl[(pyrimidin-5-yl)methyl]amine](/img/structure/B7875271.png)
![Benzyl[(pyrimidin-5-yl)methyl]amine](/img/structure/B7875276.png)
amine](/img/structure/B7875280.png)



![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(pyridin-2-yl)methanone](/img/structure/B7875327.png)

